

# An In-depth Technical Guide to Algestone Acetophenide (CAS Number 24356-94-3)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin with the CAS number 24356-94-3.[1][2] This potent agonist of the progesterone receptor has been utilized primarily as a long-acting injectable contraceptive, often in combination with an estrogen ester.[1][2] This technical guide provides a comprehensive overview of Algestone acetophenide, including its physicochemical properties, mechanism of action, synthesis, analytical methods, and pharmacological data. Detailed experimental protocols for its synthesis, analysis, and biological evaluation are presented, alongside visualizations of key pathways and workflows to support research and development activities.

## **Physicochemical Properties**

**Algestone** acetophenide is a white to off-white crystalline powder.[3] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                        | Reference |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 24356-94-3                                                                                                                   | _         |
| Molecular Formula | C29H36O4                                                                                                                     |           |
| Molecular Weight  | 448.603 g/mol                                                                                                                |           |
| IUPAC Name        | (4aR,4bS,6aS,6bS,8R,9aR,10<br>aS,10bR)-6b-Acetyl-4a,6a,8-                                                                    | _         |
|                   | trimethyl-8-phenyl- 3,4,4a,4b,5,6,6a,6b,9a,10,10a, 10b,11,12-tetradecahydro-2H- naphtho[2',1':4,5]indeno[1,2- d]dioxol-2-one |           |
| Synonyms          | Dihydroxyprogesterone acetophenide (DHPA), Deladroxone, Droxone, Alfasone acetophenide, SQ- 15101                            |           |
| Melting Point     | 150-155 °C                                                                                                                   | -         |
| Solubility        | Sparingly soluble in<br>Chloroform, Slightly soluble in<br>Methanol. Soluble in DMSO<br>(10.83 mg/mL).                       |           |
| Appearance        | White or off-white crystalline powder                                                                                        | _         |

## **Mechanism of Action and Pharmacology**

**Algestone** acetophenide is a potent synthetic progestogen, acting as an agonist at the progesterone receptor (PR). Its progestogenic potency is estimated to be 2 to 5 times that of progesterone in animal models. The compound exhibits high specificity for the PR, with no significant androgenic, antiandrogenic, estrogenic, antiestrogenic, glucocorticoid, or antimineralocorticoid activities.



The primary mechanism of action involves binding to intracellular progesterone receptors in target tissues. This ligand-receptor complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects of progesterone, such as regulation of the menstrual cycle and maintenance of pregnancy.

In addition to this classical genomic pathway, progestins can also elicit rapid, non-genomic effects through signaling cascades involving membrane-associated progesterone receptors and the activation of protein kinases such as MAPK.

## **Signaling Pathway**



Click to download full resolution via product page

Progesterone Receptor Signaling Pathway for **Algestone** Acetophenide.

## **Synthesis**

The synthesis of **Algestone** acetophenide can be achieved through a multi-step process, often starting from steroid precursors like androstenedione. A patented method involves the following key transformations:

# Experimental Protocol: Synthesis of Algestone Acetophenide

### Foundational & Exploratory





This protocol is a representative example based on patented synthesis routes. Researchers should adapt and optimize the conditions for their specific laboratory setup.

- Step 1: Formation of a Grignard Reagent Intermediate: Androstenedione is converted to a cyanohydrin derivative, which then undergoes a series of reactions including elimination and reaction with a methyl magnesium halide to form a Grignard reagent intermediate.
- Step 2: Hydroxylation: The Grignard intermediate is then hydroxylated using an oxidizing agent like potassium permanganate in an acidic medium to introduce the  $16\alpha$  and  $17\alpha$  hydroxyl groups.
- Step 3: Acetal Formation: The resulting 16α,17α-dihydroxyprogesterone is reacted with acetophenone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or phosphoric acid) to form the cyclic acetal, **Algestone** acetophenide. The reaction is typically carried out at room temperature.
- Step 4: Purification: The final product is purified by crystallization from a suitable solvent system, such as ethanol.





Click to download full resolution via product page

General Synthesis Workflow for **Algestone** Acetophenide.



### **Analytical Methods**

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of **Algestone** acetophenide in biological matrices and pharmaceutical formulations.

### **Experimental Protocol: HPLC-MS/MS Analysis**

This is a representative protocol and should be optimized and validated for the specific application.

- Sample Preparation:
  - Plasma/Serum: Protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary.
  - Pharmaceutical Formulation: Dissolution in a suitable organic solvent and dilution to the appropriate concentration range.
- HPLC Conditions:
  - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm) is commonly used for steroid analysis.
  - Mobile Phase: A gradient of water with a small percentage of formic acid (for protonation) and acetonitrile or methanol.
  - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions:
  - Ionization: Electrospray ionization (ESI) in positive mode.
  - Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Algestone acetophenide would need to be



determined.



Click to download full resolution via product page

General Workflow for HPLC-MS/MS Analysis.

## **Biological Assays**



### In Vitro Progesterone Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of **Algestone** acetophenide for the progesterone receptor.

## Experimental Protocol: Progesterone Receptor Binding Assay

This is a generalized protocol and requires optimization.

- Receptor Source: Prepare a cytosol fraction containing progesterone receptors from a suitable source, such as T47D breast cancer cells or uteri from estrogen-primed rabbits.
- Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl with additives to stabilize the receptor).
- Competition Assay:
  - Incubate a fixed concentration of a radiolabeled progestin (e.g., <sup>3</sup>H-promegestone) with the receptor preparation in the presence of increasing concentrations of unlabeled Algestone acetophenide.
  - Allow the reaction to reach equilibrium.
- Separation: Separate the receptor-bound radioligand from the free radioligand using a method like dextran-coated charcoal or filtration.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the Algestone
  acetophenide concentration to determine the IC<sub>50</sub>, from which the binding affinity (Ki) can be
  calculated.





Click to download full resolution via product page

Workflow for a Progesterone Receptor Competitive Binding Assay.



# In Vivo Progestational Activity Assay (Clauberg-McPhail Test)

The Clauberg-McPhail test in immature female rabbits is a classic in vivo assay to determine the progestational activity of a compound.

### **Experimental Protocol: Clauberg-McPhail Test**

This is a representative animal study protocol and requires ethical approval and adherence to animal welfare guidelines.

- Animal Model: Use immature female rabbits.
- Estrogen Priming: Prime the rabbits with daily injections of an estrogen (e.g., estradiol benzoate) for several days to induce endometrial proliferation.
- Treatment: Administer graded doses of Algestone acetophenide to different groups of estrogen-primed rabbits for a set period.
- Tissue Collection: At the end of the treatment period, euthanize the animals and collect uterine tissue samples.
- Histological Analysis: Fix, section, and stain the uterine tissues (e.g., with hematoxylin and eosin).
- Scoring: Microscopically evaluate the degree of endometrial glandular proliferation and score it on a standardized scale (e.g., McPhail scale).
- Data Analysis: Determine the dose-response relationship to assess the progestational potency of Algestone acetophenide relative to a standard progestin like progesterone.

### **Pharmacokinetics**

Limited pharmacokinetic data for **Algestone** acetophenide is available. Following a single intramuscular injection, it has a long elimination half-life of approximately 24 days. The compound and its metabolites can be detected in circulation for up to 60 days post-injection. Excretion is primarily through the feces via the biliary route.



### **Clinical Use and Formulations**

**Algestone** acetophenide has been used as a long-acting injectable contraceptive, typically in combination with an estrogen such as estradiol enanthate. Common formulations have included 150 mg of **Algestone** acetophenide with 10 mg of estradiol enanthate, administered monthly.

#### Conclusion

Algestone acetophenide is a well-characterized synthetic progestin with high potency and specificity for the progesterone receptor. This technical guide provides a foundational understanding of its chemical, pharmacological, and analytical properties. The detailed experimental workflows and signaling pathway diagrams offer valuable resources for researchers and drug development professionals working with this and related compounds. Further research into its non-genomic signaling pathways and the development of validated, high-throughput analytical methods will continue to enhance our understanding and potential applications of this progestin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ultra high performance liquid chromatography tandem mass spectrometry determination and profiling of prohibited steroids in human biological matrices. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Algestone acetophenide Wikipedia [en.wikipedia.org]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Algestone Acetophenide (CAS Number 24356-94-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665699#algestone-acetophenide-cas-number-24356-94-3]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com